molecular formula C16H12FN3OS B2405323 N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 400079-00-7

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2405323
CAS No.: 400079-00-7
M. Wt: 313.35
InChI Key: QGLXALAOQMEHPC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a pyridinyl-thiazolyl carboxamide scaffold, a privileged structure known for its potent biological activities . Compounds within this structural class have been demonstrated to function as novel angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making it a key target for cancer therapeutics . Research on closely related analogues has shown that such molecules can effectively suppress human umbilical vein endothelial cell (HUVEC) colony formation and migration, and inhibit VEGF-induced angiogenesis in ex vivo and in vivo models like the chick embryo chorioallantoic membrane (CAM) assay . The mechanism of action for this compound series is believed to involve key angiogenesis signaling pathways, including FAK-Src-Paxillin, JNK-c-Jun, and ERK1/2-c-Jun . The 1,3-thiazole core is a widely recognized heterocycle in drug discovery, frequently incorporated into molecules with diverse pharmacological properties, underscoring the research potential of this compound . This product is intended for research purposes such as in vitro biological assay development, mechanism of action studies, and as a synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-14(15(21)20-12-7-5-11(17)6-8-12)22-16(19-10)13-4-2-3-9-18-13/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLXALAOQMEHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 2-aminothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). Such dual inhibition is beneficial in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Case Study:
A study demonstrated that the compound effectively suppressed tumor necrosis factor-alpha (TNFα) release in vitro and in vivo models. This suggests its potential utility in treating TNFα-related diseases .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties against various bacterial strains, including resistant strains. N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has shown promise as an antibacterial agent .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

Molecular Interactions

The compound interacts with specific protein targets, influencing various signaling pathways involved in inflammation and immune responses. Its structural components allow it to bind effectively to the active sites of target enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Modifications to the thiazole ring and substituents on the phenyl group can significantly alter its biological activity .

Preclinical Studies

Preclinical studies involving animal models have validated the therapeutic potential of this compound in reducing inflammation and bacterial load in infected tissues .

Table 2: Summary of Preclinical Findings

Study TypeFindings
In vitroSignificant reduction in TNFα levels
In vivoDecreased bacterial counts in tissues
PharmacokineticsFavorable absorption and distribution

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could act as an inhibitor of phosphodiesterase enzymes, which play a role in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Pyridinyl Position

The position of the pyridinyl substituent on the thiazole ring significantly influences molecular interactions. For example:

  • 4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replaces the 2-pyridinyl group with a 3-pyridinyl group and substitutes the 4-fluorophenyl with a 4-trifluoromethylphenyl. This modification increases lipophilicity (ClogP ≈ 3.8 vs. 3.2 for the parent compound) and may alter binding pocket interactions in kinase targets .
  • 4-Methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide () features a 4-pyridinyl group and a 4-trifluoromethoxyphenyl substituent. The 4-pyridinyl orientation could enhance π-π stacking with aromatic residues in enzyme active sites, while the trifluoromethoxy group introduces steric bulk and electron-withdrawing effects .

Substitution at the Phenyl Carboxamide Group

The nature of the phenyl ring substituent impacts both physicochemical properties and bioactivity:

  • 4-Methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replaces the 4-fluorophenyl with a 3-trifluoromethylphenyl group. The CF3 group increases metabolic stability but reduces solubility (predicted aqueous solubility: ~0.02 mg/mL vs. ~0.05 mg/mL for the 4-F derivative) .
  • N-(4-fluorophenyl)-6-((4-methyl-2-(4-(trifluoromethyl)phenyl)-thiazol-5-yl)methylthio)-nicotinamide () introduces a methylthio-nicotinamide side chain. This addition increases molecular weight (504.1 g/mol vs.

Halogen Substituent Effects

demonstrates that halogen size (F, Cl, Br, I) on the phenyl ring has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM . This suggests that electronic effects (e.g., electronegativity) rather than steric bulk dominate in this context.

Biological Activity

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C14_{14}H12_{12}FN3_{3}OS
  • Molecular Weight : 293.32 g/mol

The presence of the thiazole ring is significant for its biological activity, as thiazoles are known to interact with various biological targets.

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro studies showed that this compound reduced cell viability in several cancer cell lines, with IC50_{50} values indicating significant cytotoxicity.
Cell LineIC50_{50} (µM)Reference
A-43112.5
MCF-78.0
HeLa5.0

2. Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

  • Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

3. Anti-inflammatory Activity

Recent studies have suggested that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2:

  • Research Findings : In animal models, this compound demonstrated a reduction in inflammation markers after administration.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. Key points include:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Pyridine Ring : The pyridine moiety is crucial for interaction with specific receptors and enzymes.

Q & A

Q. What formulation strategies are viable for enhancing in vivo delivery?

  • Methodological Answer :
  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve solubility and prolong circulation time .
  • Lipid-based formulations (e.g., liposomes) for targeted delivery to tissues with high lipid turnover (e.g., liver) .
  • Assess stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours to guide formulation choice .

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